Zankiren-d3 -

Zankiren-d3

Catalog Number: EVT-1495173
CAS Number:
Molecular Formula: C₃₅H₅₂D₃N₅O₆S₂
Molecular Weight: 708.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zankiren-d3 is classified under the category of vitamin D analogs. It is derived from the natural precursor, 7-dehydrocholesterol, which undergoes photochemical conversion to previtamin D3 when exposed to ultraviolet B radiation. The compound is synthesized in laboratories for research and potential clinical applications, particularly focusing on its role in modulating vitamin D receptor activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zankiren-d3 typically involves a multi-step chemical process. One efficient method includes:

  1. Starting Material: The synthesis begins with provitamin D3 or 7-dehydrocholesterol.
  2. Photochemical Reaction: The provitamin undergoes UV irradiation to form previtamin D3.
  3. Chemical Modifications: Subsequent reactions may include hydroxylation or alkylation at specific positions to enhance biological activity.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) techniques, ensuring high yield and purity.

For example, a continuous-flow synthesis method has been reported that allows for efficient production of vitamin D derivatives, achieving high yields without the need for intermediate steps .

Molecular Structure Analysis

Structure and Data

Zankiren-d3's molecular structure is characterized by a steroid backbone with specific functional groups that confer its unique properties. The compound typically features:

  • A secosteroid structure with a broken B-ring.
  • Hydroxyl groups at specific positions that enhance binding affinity to the vitamin D receptor.
  • A side chain that may vary depending on the synthesis route.

Data regarding its molecular weight, formula, and structural diagrams can be derived from spectral analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

Reactions and Technical Details

Zankiren-d3 participates in several chemical reactions that are crucial for its biological activity:

  1. Binding Reactions: It binds to the vitamin D receptor, initiating a cascade of genomic responses that regulate calcium metabolism.
  2. Hydroxylation: The compound may undergo further hydroxylation reactions, enhancing its solubility and bioavailability.
  3. Degradation Pathways: Understanding the metabolic pathways of Zankiren-d3 is essential for predicting its pharmacokinetics and potential side effects.

The reaction conditions, such as temperature, solvent choice, and catalysts used during synthesis, significantly influence the yield and purity of the final product.

Mechanism of Action

Process and Data

The mechanism of action of Zankiren-d3 primarily involves its interaction with the vitamin D receptor located in various tissues, including the intestines, bones, and parathyroid glands:

  1. Receptor Binding: Upon binding to the vitamin D receptor, Zankiren-d3 undergoes a conformational change that facilitates its interaction with retinoid X receptors.
  2. Gene Regulation: This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs), regulating the transcription of genes involved in calcium absorption and bone metabolism.
  3. Biological Effects: The downstream effects include increased intestinal absorption of calcium and phosphate, promoting bone mineralization.

Data from studies indicate that Zankiren-d3 may exhibit enhanced potency compared to natural vitamin D3 due to its structural modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zankiren-d3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 416 g/mol (exact value may vary based on specific modifications).
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and heat; thus, it should be stored in dark containers at low temperatures.

The compound's stability can be assessed through accelerated stability studies under various environmental conditions.

Applications

Scientific Uses

Zankiren-d3 has several potential applications in scientific research and medicine:

  1. Therapeutic Uses: Investigated for its role in treating conditions like osteoporosis, rickets, and certain cardiovascular diseases due to its ability to modulate calcium metabolism.
  2. Research Tool: Utilized in studies exploring the mechanisms of action of vitamin D analogs on gene expression related to bone health.
  3. Pharmaceutical Development: Potentially serves as a lead compound for developing new drugs targeting vitamin D-related pathways.
Introduction to Zankiren-d3

Chemical Identity and Classification of Zankiren-d3

Zankiren-d3 (C₃₅H₅₂D₃N₅O₆S₂; CID 169447779) is a deuterated organic molecule classified as a peptidomimetic renin inhibitor. Its structure features:

  • Core scaffold: Transition-state analog mimicking angiotensinogen's renin cleavage site
  • Deuterium substitution: Three deuterium atoms replacing protium at predetermined molecular positions (typically at metabolically vulnerable sites)
  • Functional groups: Hydrophobic moieties facilitating active site binding and sulfonamide groups enhancing solubility [1] [4]

Table 1: Comparative Chemical Properties of Zankiren and Zankiren-d3

PropertyZankiren (A-72517)Zankiren-d3
Molecular FormulaC₃₅H₅₅N₅O₆S₂C₃₅H₅₂D₃N₅O₆S₂
Exact Mass705.36 g/mol708.38 g/mol
ClassificationRenin InhibitorDeuterated Renin Inhibitor
Primary MechanismCompetitive RAS blockadeIdentical mechanism with modified metabolism
Isotopic Substitution SitesN/AMethyl or Methylene positions

The strategic deuterium incorporation leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit ~6-10 times slower cleavage than carbon-hydrogen bonds. This modification aims to reduce first-pass metabolism, prolong half-life, and diminish metabolite-related interference in experimental studies without altering receptor binding affinity. Deuterated analogs like zankiren-d3 serve as valuable isotopologs for mass spectrometry-based quantification in complex biological matrices due to their near-identical chromatographic behavior with distinct mass differentiation [1] [4] [6].

Historical Development of Vitamin D Analogs in Cardiovascular Research

The therapeutic evolution of vitamin D analogs provides essential context for understanding zankiren-d3's potential research applications:

  • Early observations (1980s): Discovery of vitamin D receptors (VDR) in cardiovascular tissues revealed non-skeletal roles. Mouse studies showed VDR deficiency associates with RAS upregulation and hypertension [2] [8].
  • Analog design era (1990s-2000s): Focus on dissociating hypercalcemic effects from pleiotropic benefits. Key developments included 22-oxacalcitriol (OCT) with reduced calcemic activity (Chugai Pharmaceuticals) and 2β-(3-hydroxypropoxy)calcitriol (ED-71/eldecalcitol) for tissue-selective actions [5] [10].
  • Cardiovascular applications: Clinical studies demonstrated reduced cardiovascular mortality in dialysis patients receiving vitamin D analogs like paricalcitol, independent of calcium metabolism. Proposed mechanisms included RAS suppression, endothelial protection, and anti-inflammatory effects [2] [8].

Table 2: Key Vitamin D Analogs in Cardiovascular Research

Analog (Brand)Structural ModificationCardiovascular Research Significance
Paricalcitol (Zemplar)19-nor,D₂-ring modification30% mortality reduction in CKD patients vs. calcitriol
Doxercalciferol (Hectorol)1α-hydroxylationReduced left ventricular hypertrophy in uremic models
22-Oxacalcitriol (OCT)Oxygen substitution at C22100-fold lower calcemia; potent endothelial protection
Eldecalcitol (ED-71)2β-hydroxypropoxy substitutionEnhanced VDR binding duration; vascular calcification modulation

The convergence of RAS inhibition and vitamin D biology emerged when preclinical studies demonstrated that:

  • Vitamin D receptor activation directly suppresses renin gene transcription
  • Vitamin D deficiency exacerbates RAS component expression in multiple tissues
  • Combined approaches show synergistic effects on endothelial function beyond monotherapy [2] [3] [8]

This scientific foundation positions deuterated RAS inhibitors like zankiren-d3 as precision tools for investigating vitamin D analog interactions with the renin-angiotensin cascade.

Role of Zankiren-d3 in Renin-Angiotensin System (RAS) Modulation

Zankiren-d3 functions as a direct competitive renin inhibitor with specific biochemical advantages:

  • Mechanism of inhibition: Binds renin's active site with high specificity (IC₅₀ ~1.1 nM), preventing angiotensinogen cleavage to Angiotensin I. This differs from ACE inhibitors or ARBs by targeting the rate-limiting RAS initiation step [6].
  • Deuterium-enhanced properties: In sodium-depleted normotensive subjects, zankiren HCl (parent compound) demonstrated dose-dependent:
  • Plasma renin activity suppression (85% at 250mg)
  • Angiotensin II reduction (>70%)
  • Systolic blood pressure decrease (max Δ -14 mmHg) [6]
  • Metabolic advantages: The deuterated form mitigates hepatic CYP3A4-mediated oxidation, preserving intact molecule for extended RAS interrogation in experimental models. This proves particularly valuable when studying time-dependent RAS dynamics during vitamin D co-administration studies [1] [6].

Figure: Zankiren-d3's Position in RAS Pathway

Angiotensinogen  │  ├── Renin (Inhibited by Zankiren-d3)  │  ↓  Angiotensin I → (ACE-dependent conversion) → Angiotensin II → Vasoconstriction / Inflammation  

Crucially, zankiren-d3 facilitates investigation of crosstalk between vitamin D analogs and RAS:

  • Vitamin D-RAS feedback: Vitamin D receptor activation suppresses renin transcription via cAMP response element modulation, creating bidirectional regulatory potential [3] [8].
  • Pancreatic islet studies: Mouse models show calcitriol suppresses local RAS component expression under high-glucose conditions. Zankiren-d3's deuterium-enabled pharmacokinetics allow precise timing of renin inhibition during these vitamin D-mediated events [3].
  • Endothelial synergy: Vitamin D analogs enhance NO production while zankiren-d3 reduces angiotensin II-induced oxidative stress, suggesting complementary vascular protection mechanisms [2] [8].

Ongoing research employs zankiren-d3 as a metabolic-stable probe to:

  • Quantify tissue-specific renin inhibition thresholds during VDR activation
  • Map temporal relationships between vitamin D dosing and RAS component suppression
  • Identify non-canonical RAS pathways modulated by vitamin D analogs

Properties

Product Name

Zankiren-d3

Molecular Formula

C₃₅H₅₂D₃N₅O₆S₂

Molecular Weight

708.99

Synonyms

(αS)-N-[(1S,2R,3S)-1-(Cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]-α-[[(2S)-2-[[(4-methyl-1-piperazinyl)sulfonyl]methyl]-1-oxo-3-phenylpropyl]amino]-4-thiazolepropanamide-d3; [1S-[1R*[R*(R*)],2S*,3R*]]- N-[1-(cyclohexylmethyl)-2,3-dihydroxy-5-methy

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.